1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

Description

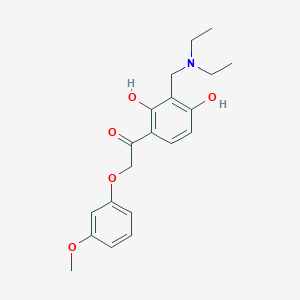

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a substituted acetophenone derivative featuring a 2,4-dihydroxyphenyl core modified with a diethylaminomethyl group at the 3-position and a 3-methoxyphenoxy ethanone moiety. This compound combines electron-donating (diethylamino, methoxy) and hydrophilic (hydroxyl) groups, which influence its physicochemical and biological properties. While direct studies on this compound are sparse, its structural analogs provide critical insights for comparison .

Properties

IUPAC Name |

1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHUNZRKZWLLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves multiple steps, typically starting with the preparation of the core phenyl structure. The synthetic route generally includes:

Formation of the dihydroxyphenyl core:

Attachment of the diethylamino group: This is achieved through alkylation reactions where diethylamine is introduced to the phenyl core.

Incorporation of the methoxyphenoxy group: This step involves etherification reactions to attach the methoxyphenoxy group to the ethanone backbone.

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Carbonyl Reactivity

The ketone group undergoes nucleophilic acyl substitution or aldol condensation under basic conditions:

-

Nucleophilic Attack : Grignard reagents or amines react with the carbonyl carbon, forming imine or β-keto derivatives.

-

Aldol Reaction : Cross-aldol addition with enolizable carbonyl compounds may occur, forming conjugated enones.

Phenolic Hydroxyl Group Reactivity

The dihydroxyphenyl moiety participates in:

-

Esterification : Reaction with acid chlorides or anhydrides to form esters.

-

Methylation : Protection of hydroxyl groups using methylating agents (e.g., methyl iodide).

Amine Reactivity

The diethylamino group engages in:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acetylation : Reaction with acylating agents to form amides.

NMR Analysis

IR Analysis

| Functional Group | Absorption Band (cm⁻¹) | Key Features |

|---|---|---|

| C=O (ketone) | 1680–1720 | Strong, sharp peak |

| C-O (ether) | 1240–1260 | Medium-intensity stretching |

| N-H (amine) | 3300–3500 | Broad peak for secondary amines |

Comparative Reactivity with Analogues

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

- Diethylamino Group : Enhances solubility and biological activity.

- Hydroxyphenyl Moieties : Implicated in various biological interactions.

- Methoxyphenyl Group : Potentially increases lipophilicity and receptor binding affinity.

These structural components suggest that the compound may exhibit diverse interactions with biological systems, particularly involving neurotransmitter pathways.

Biological Activities

Research indicates that 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone may interact with dopamine receptors, which are critical in regulating neurological functions such as movement and reward processing. The compound's structural similarity to bioactive molecules underscores its potential for therapeutic applications in treating neurological disorders.

Potential Therapeutic Applications

- Neuropharmacology : The interaction with dopamine receptors positions the compound as a candidate for research into treatments for conditions like Parkinson's disease and schizophrenia.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting a potential role in combating oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.

Synthesis and Methodologies

The synthesis of this compound typically involves several key reactions:

- Formation of the Diethylamino Group : This can be achieved through alkylation reactions involving diethylamine.

- Hydroxylation of Phenolic Compounds : Hydroxylation reactions can introduce the hydroxy groups at specific positions on the aromatic ring.

- Methoxylation : The introduction of the methoxy group can be performed using methanol under acidic conditions.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Diethylaminobenzaldehyde | Contains diethylamino group | Antioxidant properties |

| 2-Methoxyacetophenone | Methoxy group attached to phenyl | Potential anticancer activity |

| Benzaldehydehydrazone derivatives | Similar hydrazone linkage | Known for coordination chemistry |

This comparative analysis highlights how the unique combination of functional groups in this compound may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

- Dopamine Receptor Interaction Study : A study explored how similar compounds affect dopamine receptor signaling pathways. Results indicated potential modulation of receptor activity, which could inform therapeutic strategies for neurological disorders.

- Antioxidant Activity Assessment : Research demonstrated that compounds with hydroxy groups exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a 2,4-dihydroxyphenyl-acetophenone backbone with several analogs. Key differentiating features include:

- 3-(Diethylamino)methyl substitution: Introduces basicity and lipophilicity.

- 3-Methoxyphenoxy group: Enhances electron density compared to hydroxy or nitro substituents.

Analog Compounds and Substituent Variations

The table below highlights critical differences among related compounds:

Solubility and Lipophilicity

- Diethylamino Effect: The tertiary amine in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-aminated analogs (e.g., [137987-87-2], logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility .

- Methoxy vs.

Biological Activity

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C19H26N2O4

- Molecular Weight : 346.43 g/mol

- CAS Number : Not specifically listed in available databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The diethylamino group is known to enhance solubility and bioavailability, potentially allowing the compound to act as an inhibitor of certain enzymes involved in metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Receptor Modulation : The methoxyphenyl moiety may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Apoptosis Induction : Mechanistic studies revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and PARP.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : Laboratory tests indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary results suggest antifungal activity, particularly against common pathogens such as Candida species.

Neuroprotective Effects

Research highlights the neuroprotective potential of this compound:

- Neurotransmitter Modulation : It appears to modulate neurotransmitter levels, which may contribute to improved cognitive function and reduced neurodegeneration.

- Oxidative Stress Reduction : The antioxidant properties help protect neurons from oxidative damage, a key factor in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data?

- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. Validate with resazurin assays for metabolic activity .

Advanced Synthesis and Modification

Q. How can chemoselective functionalization of the dihydroxyphenyl ring be achieved?

- Methodology : Employ protecting groups (e.g., benzyl ethers for hydroxyls) to direct reactions to specific positions. For example, use Pd/C-catalyzed hydrogenation to remove benzyl groups post-alkylation .

Q. What catalytic systems enable asymmetric synthesis of chiral derivatives?

- Methodology : Test chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) in hydrogenation or alkylation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Data Contradiction Resolution

Q. Why do different studies report conflicting antioxidant capacities for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.